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CCT 241533 dihydrochloride

Cat. No.: B1191905
M. Wt: 515.41
Attention: For research use only. Not for human or veterinary use.
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Description

Role of CHK2 in Maintaining Genomic Integrity

CHK2 functions as a crucial tumor suppressor by acting as a signal transducer in the DDR pathway. aacrjournals.orgaacrjournals.org It plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.govembopress.org The activation of CHK2 triggers a cascade of downstream events that ultimately determine the cell's fate in the face of genomic insults. nih.govoup.com

Activation Mechanisms of CHK2 in Response to DNA Double-Strand Breaks (DSBs)

In its inactive state, CHK2 exists as a monomer within the nucleus. nih.gov The primary activator of CHK2 in response to DSBs is the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of this type of DNA damage. aacrjournals.orgembopress.orgresearchgate.net The activation process is a multi-step event:

Initial Phosphorylation: Upon detection of a DSB, ATM phosphorylates CHK2 on a critical threonine residue (Thr68) located in the N-terminal SQ/TQ cluster domain. aacrjournals.orgembopress.orgembopress.org This initial phosphorylation is a prerequisite for subsequent activation steps. embopress.orgembopress.org

Dimerization: The phosphorylation of Thr68 induces a conformational change in the CHK2 protein, promoting its homodimerization. nih.govaacrjournals.orgoup.com This occurs through the binding of the phosphorylated SQ/TQ cluster domain of one CHK2 monomer to the forkhead-associated (FHA) domain of another. nih.govembopress.org

Trans-autophosphorylation and Full Activation: Dimerization facilitates the trans-autophosphorylation of CHK2 on several residues within its activation loop (T-loop), including threonine 383 and 387. aacrjournals.orgembopress.org This step is crucial for achieving the full catalytic activity of the kinase. aacrjournals.org Following full activation, the CHK2 dimers dissociate into active monomers, which can then phosphorylate a variety of downstream substrates. oup.com

While ATM is the principal activator of CHK2, some studies suggest that DNA-dependent protein kinase (DNA-PKcs) may also play a role in its activation under certain conditions. nih.gov

Downstream Signaling Pathways Regulated by Activated CHK2

Once activated, CHK2 orchestrates a multifaceted cellular response by phosphorylating a diverse array of substrate proteins. nih.govaacrjournals.orgoup.com These downstream signaling pathways are critical for cell cycle control, DNA repair, and the induction of apoptosis. umz.ac.iraacrjournals.org

A primary function of activated CHK2 is to halt cell cycle progression, providing time for DNA repair before the cell enters critical phases like DNA replication (S phase) or mitosis (M phase). creative-diagnostics.comnih.gov CHK2 enforces cell cycle arrest at multiple checkpoints:

G1/S Checkpoint: CHK2 can prevent the transition from the G1 to the S phase by targeting the phosphatase Cdc25A for degradation. nih.govaacrjournals.org CHK2 phosphorylates Cdc25A on multiple serine residues, which marks it for ubiquitination and subsequent destruction by the proteasome. aacrjournals.org The degradation of Cdc25A prevents the activation of cyclin-dependent kinase 2 (Cdk2), a key driver of the G1/S transition. nih.gov

Intra-S Phase Checkpoint: CHK2 also contributes to the slowing of DNA replication in response to DNA damage during the S phase, although CHK1 is considered the primary effector of this checkpoint. nih.gov

G2/M Checkpoint: To prevent cells with damaged DNA from entering mitosis, CHK2 can inhibit the G2/M transition. creative-diagnostics.com It achieves this by phosphorylating and inactivating the phosphatase Cdc25C. aacrjournals.org Phosphorylated Cdc25C is sequestered in the cytoplasm, preventing it from activating the Cdk1/Cyclin B complex, which is essential for mitotic entry. aacrjournals.org

CheckpointCHK2 TargetConsequence of Phosphorylation
G1/S Cdc25AProteasomal degradation, preventing Cdk2 activation. nih.govaacrjournals.org
G2/M Cdc25CSequestration in the cytoplasm, preventing Cdk1 activation. aacrjournals.org

CHK2 is directly involved in facilitating the repair of DNA damage, particularly through its interaction with the breast cancer susceptibility protein 1 (BRCA1). aacrjournals.orgnih.gov In response to DNA damage, CHK2 phosphorylates BRCA1 on serine 988. aacrjournals.org This phosphorylation event is thought to promote the dissociation of BRCA1 from nuclear foci, allowing it to participate in the error-free homologous recombination (HR) pathway of DNA repair, while concurrently suppressing the more error-prone non-homologous end joining (NHEJ) pathway. aacrjournals.org

CHK2 SubstrateFunction in DNA Repair
BRCA1 Phosphorylation by CHK2 promotes its role in the homologous recombination (HR) repair pathway. aacrjournals.org

When DNA damage is too extensive to be repaired, CHK2 can trigger apoptosis to eliminate the compromised cell. umz.ac.irnih.gov CHK2-mediated apoptosis can occur through both p53-dependent and p53-independent mechanisms.

p53-Dependent Apoptosis: CHK2 can phosphorylate the tumor suppressor protein p53 on serine 20. aacrjournals.orgnih.gov This phosphorylation is believed to disrupt the interaction between p53 and its negative regulator, MDM2, leading to the stabilization and accumulation of p53. aacrjournals.org Activated p53 can then transactivate pro-apoptotic genes such as Bax, Noxa, and Puma. umz.ac.ir However, some studies suggest that CHK2's role in p53-mediated apoptosis may be more complex and potentially independent of p53 stabilization. nih.govpnas.org

p53-Independent Apoptosis: CHK2 can also induce apoptosis independently of p53. One mechanism involves the phosphorylation of the transcription factor E2F-1, which can lead to its stabilization and the subsequent transcription of pro-apoptotic genes. umz.ac.iraacrjournals.org Additionally, CHK2 has been shown to phosphorylate the promyelocytic leukemia (PML) protein, which can also promote apoptosis in a p53-independent manner. umz.ac.ir More recent research has identified cellular Inhibitor of Apoptosis proteins (cIAPs) as novel CHK2 targets, suggesting another avenue for CHK2-mediated cell death. wustl.edu

CHK2 as a Therapeutic Target in Oncology Research

Given its central role in the DDR, CHK2 has emerged as a potential therapeutic target in oncology. nih.govnih.gov The rationale for targeting CHK2 is multifaceted. In some cancers, CHK2 is overexpressed, and its inhibition could be crucial for sensitizing tumor cells to genotoxic therapies like chemotherapy and radiation. nih.gov By blocking CHK2, cancer cells may be prevented from repairing DNA damage, leading to mitotic catastrophe and cell death. nih.gov

CCT241533 dihydrochloride (B599025) is a potent and selective, ATP-competitive inhibitor of CHK2. medchemexpress.commedchemexpress.commedchemexpress.com Research has demonstrated its high efficacy in inhibiting CHK2 activity.

Key Research Findings for CCT241533:

ParameterValueReference
IC₅₀ (CHK2) 3 nM medchemexpress.commedchemexpress.com
Kᵢ (CHK2) 1.16 nM medchemexpress.commedchemexpress.com
Selectivity over CHK1 >63-fold rndsystems.comtocris.com

X-ray crystallography studies have confirmed that CCT241533 binds to the ATP pocket of the CHK2 kinase domain. medchemexpress.comnih.gov In cellular assays, CCT241533 has been shown to effectively block CHK2 activity in human tumor cell lines in response to DNA damage. nih.govnih.gov This was demonstrated by the inhibition of CHK2 autophosphorylation and the prevention of the degradation of HDMX, a known CHK2 substrate. nih.gov

Interestingly, while CCT241533 did not enhance the cytotoxicity of several genotoxic agents, it was found to significantly potentiate the cell-killing effects of PARP (Poly (ADP-ribose) polymerase) inhibitors, particularly in p53-defective tumor cells. nih.govnih.gov This suggests a promising therapeutic strategy of combining CHK2 inhibitors like CCT241533 with PARP inhibitors. nih.govaacrjournals.org

Overview of Small Molecule Inhibitors Targeting CHK2

The critical role of CHK2 in the DDR has made it an attractive target for the development of small molecule inhibitors. These inhibitors are valuable research tools for dissecting the complexities of the DDR network and are being explored for their therapeutic potential. The primary mechanism of action for most of these inhibitors is to compete with ATP for binding to the kinase domain of CHK2, thereby preventing its catalytic activity. medchemexpress.comnih.gov

Several small molecule inhibitors targeting CHK2 have been developed, each with varying degrees of potency and selectivity. Some of the notable examples include:

CCT241533 Dihydrochloride: A highly potent and selective inhibitor of CHK2. medchemexpress.comrndsystems.comtocris.commedchemexpress.com

VRX0466617: A selective CHK2 inhibitor that has been characterized for its biochemical and cellular effects. nih.gov

PV1019: A selective, submicromolar inhibitor of CHK2. nih.gov

PF-0477736: An inhibitor of both CHK1 and CHK2. ashpublications.org

These inhibitors have been instrumental in elucidating the specific functions of CHK2 in cellular processes.

Detailed Research Findings on CCT241533 Dihydrochloride

CCT241533 dihydrochloride has emerged as a particularly potent and selective ATP-competitive inhibitor of CHK2. medchemexpress.comnih.gov Its chemical formula is C₂₃H₂₇FN₄O₄·2HCl, and it has a molecular weight of 515.41 g/mol . rndsystems.comnih.gov

In Vitro Activity:

Research has demonstrated that CCT241533 inhibits CHK2 with a half-maximal inhibitory concentration (IC₅₀) of 3 nM and a dissociation constant (Ki) of 1.16 nM. medchemexpress.commedchemexpress.com It exhibits significant selectivity for CHK2 over its close homolog, CHK1, with a reported selectivity of over 63-fold. rndsystems.comtocris.commedkoo.com Further screening against a broad panel of other kinases has shown minimal cross-reactivity, underscoring its specificity. ximbio.commedchemexpress.com X-ray crystallography studies have confirmed that CCT241533 binds to the ATP-binding pocket of CHK2. nih.govmedchemexpress.comnih.gov

Cellular Activity:

In cellular assays, CCT241533 effectively blocks CHK2 activity in response to DNA damage induced by agents like etoposide (B1684455) and ionizing radiation. rndsystems.comtocris.commedkoo.com This is evidenced by the inhibition of CHK2 autophosphorylation at serine 516 (S516) and the prevention of the degradation of HDMX, a known CHK2 substrate. nih.govximbio.commedchemexpress.comnih.gov

Interestingly, while CCT241533 inhibits CHK2, it has been observed to lead to the accumulation of phosphorylation at Thr68, the site phosphorylated by the upstream kinase ATM. medchemexpress.com This suggests that while the catalytic activity of CHK2 is blocked, the upstream signaling cascade remains active.

One of the significant findings from studies on CCT241533 is its ability to potentiate the cytotoxicity of Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govximbio.commedchemexpress.comnih.gov While CCT241533 alone does not significantly enhance the cell-killing effects of several genotoxic agents, its combination with PARP inhibitors leads to a synergistic increase in cancer cell death, particularly in p53-deficient cells. nih.govmedchemexpress.comnih.gov This potentiation is directly linked to the inhibition of CHK2, as the activation of CHK2 by PARP inhibitors is abolished in the presence of CCT241533. nih.govmedchemexpress.com

Properties

Molecular Formula

C23H27FN4O4.2HCl

Molecular Weight

515.41

Synonyms

(3R,4S)-4-[[2-(5-Fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-3-pyrrolidinemethanol dihydrochloride

Origin of Product

United States

Molecular Mechanisms of Cct 241533 Dihydrochloride Action

Enzymatic Inhibition Profile of CCT 241533 Dihydrochloride (B599025)

Potency and Selectivity Against CHK2 Kinase Activity in Vitro

CCT 241533 dihydrochloride demonstrates high potency as an inhibitor of CHK2, with a reported IC₅₀ value of 3 nM and a Ki of 1.16 nM. medchemexpress.commedchemexpress.comselleckchem.com This indicates a strong binding affinity for the CHK2 enzyme. In terms of selectivity, this compound shows a significant preference for CHK2 over the related kinase CHK1. The IC₅₀ for CHK1 is approximately 190-245 nM, resulting in a selectivity of about 63 to 80-fold in favor of CHK2. medchemexpress.comnih.govchemicalprobes.org

ATP-Competitive Inhibition Kinetics

Studies have confirmed that this compound acts as an ATP-competitive inhibitor of CHK2. selleckchem.comnih.gov This mode of action means that the compound binds to the ATP-binding pocket of the kinase, directly competing with the enzyme's natural substrate, ATP. The reversible nature of this inhibition has been demonstrated by the lack of effect on enzyme kinetics when the inhibitor is pre-incubated with CHK2. nih.gov

Selectivity Profiling Against a Broad Kinase Panel (e.g., CHK1, PHK, MARK3, GCK, MLK1)

To assess its broader selectivity, CCT 241533 was screened against a panel of 85 different kinases. nih.govrndsystems.comtocris.com At a concentration of 1 µM, the compound showed minimal cross-reactivity with most of the kinases tested. nih.govnih.govmedchemexpress.com However, significant inhibition (>80%) was observed for a few other kinases, namely Phosphorylase Kinase (PHK), MAP/microtubule affinity-regulating kinase 3 (MARK3), Glucokinase (GCK), and Mixed Lineage Kinase 1 (MLK1). nih.govchemicalprobes.org Despite this, CCT 241533 is still considered highly selective for CHK2, especially in comparison to CHK1. rndsystems.comtocris.com

Enzymatic Inhibition Data for this compound

KinaseIC₅₀ (nM)Ki (nM)Selectivity vs. CHK2
CHK2 3 medchemexpress.commedchemexpress.com1.16 medchemexpress.commedchemexpress.com-
CHK1 190-245 medchemexpress.comnih.gov-~63-80 fold
PHK >80% inhibition at 1µM nih.govchemicalprobes.org--
MARK3 >80% inhibition at 1µM nih.govchemicalprobes.org--
GCK >80% inhibition at 1µM nih.govchemicalprobes.org--
MLK1 >80% inhibition at 1µM nih.govchemicalprobes.org--

Structural Basis of CHK2-CCT 241533 Dihydrochloride Interaction

X-ray Crystallography Studies of the CHK2 Kinase Domain Complexed with this compound

The structural basis for the potent and selective inhibition of CHK2 by CCT 241533 has been elucidated through X-ray crystallography. medchemexpress.comnih.govmedchemexpress.com The crystal structure of the human CHK2 kinase domain in complex with CCT 241533 was determined at a resolution of 2.3 Å. nih.govchemicalprobes.org These studies confirmed that the inhibitor binds within the ATP-binding pocket of the kinase. nih.govnih.govmed-life.cn The inhibitor molecule is positioned between the N-terminal and C-terminal lobes of the kinase domain, a characteristic feature of ATP-competitive inhibitors.

Identification of Key Interacting Residues within the ATP-Binding Pocket

The crystallographic data revealed the specific molecular interactions between CCT 241533 and the amino acid residues lining the ATP-binding pocket of CHK2. nih.gov The inhibitor is "sandwiched" between the hydrophobic side chains of Valine 234 and Leucine (B10760876) 354. nih.gov A critical hydrogen bond is formed between the hydroxyl group of the inhibitor's phenol (B47542) moiety and the backbone amide of Methionine 304 in the hinge region of the kinase. nih.gov This interaction is a common feature observed in many kinase-inhibitor complexes. nih.gov Additionally, an intramolecular hydrogen bond is present between the phenolic hydroxyl and the quinazoline (B50416) core of CCT 241533. nih.gov These key interactions are illustrated in the schematic diagram below.

Key Interacting Residues in the CHK2-CCT 241533 Complex

Interacting ResidueType of Interaction
Valine 234 Hydrophobic
Leucine 354 Hydrophobic
Methionine 304 Hydrogen Bond (Hinge Region)

Conformational Changes Induced by Inhibitor Binding

The binding of CCT 241533 to the checkpoint kinase 2 (CHK2) induces specific conformational changes that lock the enzyme in an inactive state, preventing its catalytic activity. This inhibition is achieved through its interaction with the ATP-binding pocket, which directly influences the positioning of key structural elements required for kinase function. aacrjournals.orgnih.govaacrjournals.org

X-ray crystallography studies have successfully resolved the structure of CCT 241533 in complex with the kinase domain of human CHK2 to a resolution of 2.3 Å. aacrjournals.orgnih.gov These studies reveal that CCT 241533, an ATP-competitive inhibitor, occupies the space normally reserved for ATP. aacrjournals.orgmedchemexpress.comnih.gov The inhibitor is positioned between the hydrophobic side chains of two key amino acid residues, Valine 234 and Leucine 354, effectively sandwiching it within the binding site. aacrjournals.org

A critical interaction for stabilizing the inhibitor-kinase complex is the formation of a hydrogen bond. The hydroxyl group of the inhibitor's phenol moiety acts as a hydrogen bond donor to the backbone amide of Methionine 304. aacrjournals.org This particular interaction with the "hinge region" is a hallmark of many kinase inhibitors and is crucial for the high-affinity binding of CCT 241533. aacrjournals.orgresearchgate.net Furthermore, an intramolecular hydrogen bond from this same hydroxyl group back to the quinazoline core of CCT 241533 contributes to its bound conformation. aacrjournals.org

The binding of CCT 241533 holds the kinase in a conformation that is non-conducive to catalysis. Kinase activation is a dynamic process that requires precise conformational arrangements of several key structural motifs, including the activation segment, also known as the T-loop, and the DFG motif (comprising Aspartate-Phenylalanine-Glycine). nih.govbiorxiv.org

In its active state, CHK2 forms a dimer where the T-loops are exchanged between the two kinase units (protomers). nih.govnih.govembopress.org This T-loop exchange is a critical step that promotes the trans-autophosphorylation of threonine residues (Thr383 and Thr387) within the loop, leading to full enzymatic activation. aacrjournals.orgresearchgate.netnih.gov The crystal structure of CCT 241533 bound to CHK2 shows the inhibitor's presence in the ATP pocket sterically hinders the conformational flexibility required for the T-loop to adopt its active, exchanged state. aacrjournals.orgnih.gov By occupying the ATP-binding site, CCT 241533 effectively prevents the necessary phosphorylation events that are hallmarks of CHK2 activation, such as autophosphorylation at Serine 516. nih.govaacrjournals.orgmedchemexpress.com

The conformation of the DFG motif is also a critical determinant of a kinase's catalytic state. biorxiv.orgbiorxiv.org In the CCT 241533-bound structure, the DFG motif is held in a specific orientation as part of the inhibitor-stabilized inactive state. aacrjournals.orgresearchgate.net While direct hydrogen bonding between CCT 241533 and the DFG motif has not been reported, the inhibitor's presence prevents the motif from adopting the conformation required for ATP binding and catalysis. aacrjournals.orgnih.gov This stabilization of an inactive conformation is the fundamental mechanism by which CCT 241533 exerts its inhibitory effect on CHK2. aacrjournals.orgnih.gov

Table 1: Key Interactions and Conformational Effects of CCT 241533 Binding to CHK2

Interacting CHK2 Residue/Region Type of Interaction with CCT 241533 Consequence of Interaction
Valine 234 & Leucine 354 Hydrophobic interaction Orients and secures the inhibitor within the ATP-binding pocket. aacrjournals.org
Methionine 304 (Hinge Region) Hydrogen bond Anchors the inhibitor in the hinge region, a key feature for ATP-competitive inhibition. aacrjournals.org
Activation Loop (T-Loop) Steric hindrance Prevents the T-loop from undergoing the conformational changes and trans-autophosphorylation necessary for activation. aacrjournals.orgnih.gov
DFG Motif Conformational stabilization Locks the motif in an inactive state, preventing proper alignment for catalysis. aacrjournals.orgresearchgate.net

Cellular Activities and Biological Effects of Cct 241533 Dihydrochloride in Preclinical Models

Inhibition of CHK2 Activation in Human Tumor Cell Lines

CCT241533 has been shown to effectively block CHK2 activity in various human tumor cell lines in response to DNA damage. nih.govnih.gov This inhibition is evident through several key biomarkers of CHK2 activation.

A critical step in the activation of CHK2 following DNA damage is its autophosphorylation at serine 516. Treatment of human tumor cell lines with DNA damaging agents leads to a clear induction of pS516 CHK2. nih.govnih.gov Studies have demonstrated that CCT241533 effectively abolishes this autophosphorylation, indicating direct inhibition of CHK2 kinase activity. nih.govnih.gov For instance, in HT-29 cells treated with etoposide (B1684455), a notable increase in CHK2 phosphorylation at S516 was observed, which was subsequently inhibited by the presence of CCT241533. nih.gov

Another hallmark of CHK2 activation is a change in its electrophoretic mobility, often observed as a "band-shift" in Western blot analysis. This shift is a consequence of phosphorylation. Research has shown that treatment of HT-29 cells with etoposide induces this characteristic band-shift of the CHK2 protein. nih.gov The presence of CCT241533 was found to inhibit these etoposide-induced band-shift mobility changes, further confirming its role as a CHK2 inhibitor. nih.govnih.gov

CHK2 activation leads to the phosphorylation of several downstream targets, including the HDMX protein. Phosphorylation of HDMX by CHK2 targets it for degradation. nih.gov In MCF7 cells, for example, etoposide treatment resulted in a significant decrease in HDMX protein levels. nih.gov This degradation was effectively inhibited by CCT241533 in a dose-dependent manner, with complete inhibition observed at concentrations of 1µM and higher. nih.gov This demonstrates that CCT241533 can effectively block the downstream signaling of CHK2.

Modulation of DNA Damage Response Biomarkers

The efficacy of CCT241533 in inhibiting CHK2 has been evaluated in the context of various DNA damaging agents.

Etoposide is a topoisomerase II inhibitor that induces DNA double-strand breaks, leading to the activation of the ATM-CHK2 pathway. As detailed in the preceding sections, CCT241533 has been shown to inhibit key markers of CHK2 activation induced by etoposide, including autophosphorylation and the degradation of HDMX. nih.gov Despite this clear inhibition of CHK2 activity, CCT241533 did not potentiate the cytotoxicity of etoposide in several human tumor cell lines. nih.govresearchgate.net

Similar to etoposide, both bleomycin (B88199) and ionizing radiation (IR) are potent inducers of DNA double-strand breaks and subsequent CHK2 activation. Studies in HT-29 colon cancer cells have investigated the activation of CHK2 in response to these agents. nih.gov While these agents activate CHK2, treatment with CCT241533 did not lead to an enhancement of their cytotoxic effects. nih.govresearchgate.net For instance, in both HT-29 and HeLa cells, CCT241533 did not significantly affect the cytotoxicity of bleomycin. researchgate.net Furthermore, in cells with a functional p53 pathway, there is evidence suggesting that CHK2 inhibitors might even offer protection against apoptosis induced by ionizing radiation. researchgate.net

Cell LineGenotoxic AgentCCT241533 Effect on Cytotoxicity
HT-29EtoposideNo significant potentiation
HeLaEtoposideNo significant potentiation
HT-29BleomycinNo significant potentiation
HeLaBleomycinNo significant potentiation

Impact on Cell Line Sensitivity to DNA Damaging Agents

Lack of Potentiation with Conventional Genotoxic Agents (e.g., Etoposide, Bleomycin, Gemcitabine)

Preclinical investigations into the biological effects of CCT241533 dihydrochloride (B599025), a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), have revealed a notable lack of synergy with several conventional DNA damaging agents. nih.govnih.gov In various cancer cell lines, including the p53-defective HT-29 and HeLa cell lines, the inhibition of CHK2 by CCT241533 did not enhance the cytotoxic effects of a range of genotoxic drugs. nih.govmdpi.com

Studies employing growth delay and colony-forming assays have consistently demonstrated that CCT241533 fails to potentiate the cell-killing activity of agents such as etoposide, bleomycin, and gemcitabine. nih.govresearchgate.net For instance, in both HT-29 and HeLa cells, the cytotoxicity of bleomycin was not significantly increased when administered in combination with CCT241533. nih.gov This absence of potentiation was observed across different treatment schedules. nih.gov Similar outcomes were reported with other genotoxic agents, including SN38 (the active metabolite of irinotecan) and mitomycin C, where the addition of the CHK2 inhibitor did not lead to increased cell death. nih.govmdpi.com This is significant because it occurred despite clear evidence that CCT241533 was effectively inhibiting its target, CHK2, within the cancer cells. nih.gov

Table 1: Effect of CCT241533 on the Cytotoxicity of Conventional Genotoxic Agents in p53-Defective Cell Lines
Genotoxic AgentCell LineAssay TypePotentiation Index (PI)¹Outcome
BleomycinHT-29SRB (96 hr)1.0No Potentiation
BleomycinHeLaSRB (96 hr)1.1No Potentiation
EtoposideHT-29SRB (96 hr)1.1No Potentiation
EtoposideHeLaSRB (96 hr)1.0No Potentiation
GemcitabineHT-29SRB (96 hr)0.9No Potentiation
GemcitabineHeLaSRB (96 hr)1.0No Potentiation
¹The Potentiation Index (PI) is the ratio of the GI₅₀ for the genotoxic agent alone to the GI₅₀ for the agent in combination with CCT241533. A PI >1 indicates potentiation. Data derived from Anderson et al., 2011. nih.govmedchemexpress.com

Potentiation of Poly(ADP-ribose) Polymerase (PARP) Inhibitor Efficacy

In stark contrast to its interaction with conventional chemotherapeutics, CCT241533 dihydrochloride has been shown to significantly potentiate the cytotoxicity of Poly(ADP-ribose) Polymerase (PARP) inhibitors. nih.govnih.gov This synergistic relationship suggests a promising therapeutic strategy, particularly for cancers with specific genetic backgrounds, such as p53 mutations. nih.gov

Synergistic Effects with Structurally Distinct PARP Inhibitors (e.g., Olaparib (B1684210), AG14447, Rucaparib)

Research has demonstrated that CCT241533 enhances the efficacy of structurally diverse PARP inhibitors. nih.govmedchemexpress.com In studies involving p53-defective HeLa and HT-29 human cancer cell lines, CCT241533 markedly increased sensitivity to the PARP inhibitors AG14447 and olaparib. nih.govmdpi.com The potentiation was confirmed in both short-term growth inhibition assays and long-term colony-forming assays, indicating a robust synergistic effect. nih.gov This finding is critical as it shows the effect is not limited to a single class of PARP inhibitors, suggesting a more fundamental biological interaction. nih.govresearchgate.net

Table 2: Potentiation of PARP Inhibitor Cytotoxicity by CCT241533 in p53-Defective Cell Lines
PARP InhibitorCell LineAssay TypePotentiation Index (PI)¹Outcome
AG14447HT-29SRB (96 hr)2.5Potentiation
AG14447HeLaSRB (96 hr)4.0Potentiation
OlaparibHeLaSRB (96 hr)3.0Potentiation
OlaparibHT-29Colony Forming2.5Potentiation
OlaparibHeLaColony Forming4.3Potentiation
¹The Potentiation Index (PI) is the ratio of the GI₅₀ for the PARP inhibitor alone to the GI₅₀ for the agent in combination with CCT241533. A PI >1 indicates potentiation. Data derived from Anderson et al., 2011. nih.govmedchemexpress.com

Mechanistic Basis of Synergism in p53-Defective Cellular Contexts

The synergistic effect between CCT241533 and PARP inhibitors is mechanistically linked to their complementary roles in the DNA damage response (DDR), particularly in cells lacking functional p53. nih.gov PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway. nih.gov Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks during DNA synthesis, generating more lethal DNA double-strand breaks (DSBs). nih.gov

In response to DSBs, the cell activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn activates CHK2. nih.govnih.gov Activated CHK2 is a key signal transducer that can promote cell cycle arrest and DNA repair. nih.gov Research has shown that treatment with a PARP inhibitor alone induces the activation of CHK2, as evidenced by its autophosphorylation at serine 516. nih.govnih.govresearchgate.net

By administering CCT241533, this PARP inhibitor-induced activation of CHK2 is abolished. nih.govnih.gov In p53-defective cancer cells, which already have a compromised G1/S checkpoint, the inhibition of the CHK2-mediated G2/M checkpoint removes a critical survival pathway. nih.gov This dual blockade of both SSB repair (by PARP inhibitors) and a key DSB response pathway (by CCT241533) leads to an overwhelming level of genomic instability and subsequent cell death. nih.gov The potentiation of PARP inhibitor cytotoxicity by CCT241533 is therefore directly attributed to the on-target inhibition of CHK2. nih.govnih.gov

Enhanced Apoptosis in Combination Regimens

A direct consequence of the synergistic cytotoxicity between CCT241533 and PARP inhibitors is a significant increase in programmed cell death, or apoptosis. nih.gov In cellular models, the combination of CCT241533 with the PARP inhibitor olaparib led to a marked enhancement of apoptosis in HeLa cells. nih.govresearchgate.net This was observed at time points of 72 and 96 hours post-treatment, as measured by Annexin V staining, a key marker of early apoptosis. nih.gov The increased rate of apoptosis is consistent with the proposed mechanism, where the combined inhibition of two critical DNA repair and signaling pathways results in a level of DNA damage that is incompatible with cell survival, thereby triggering the apoptotic cascade. nih.govmdpi.comresearchgate.net

In Vivo Preclinical Pharmacodynamics and Biological Outcomes of Cct 241533 Dihydrochloride

Impact on Ionizing Radiation-Induced Apoptosis in Murine Models

Current research literature does not provide specific data on the direct impact of CCT 241533 dihydrochloride (B599025) on ionizing radiation-induced apoptosis in murine models.

There is no available information from preclinical studies detailing the radioprotective effects of CCT 241533 dihydrochloride on mouse thymocytes. While CHK2 inhibition is known to play a role in the cellular response to DNA damage, specific investigations into the radioprotective capacity of this compound in this context have not been reported. nih.gov

Efficacy in Xenograft Models (if applicable and strictly preclinical)

CCT 241533, a potent and selective inhibitor of Checkpoint Kinase 2 (CHK2), has demonstrated significant efficacy in preclinical settings when used in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govnih.gov The primary mechanism of this synergy lies in the potentiation of PARP inhibitor-induced cytotoxicity in tumor cells, particularly in those with p53 defects. nih.gov

In various human tumor cell lines, treatment with PARP inhibitors has been shown to activate CHK2. nih.govresearchgate.net The administration of CCT 241533 effectively blocks this activation, as evidenced by the inhibition of CHK2 autophosphorylation at Serine 516. nih.govnih.gov This inhibition of the CHK2 signaling pathway leads to an increased rate of apoptosis in cancer cells treated with PARP inhibitors. researchgate.net

Preclinical studies have consistently shown that CCT 241533 significantly enhances the cell-killing effects of structurally distinct PARP inhibitors, such as olaparib (B1684210) and AG14447. nih.govresearchgate.net This potentiation has been observed in several p53 defective tumor cell lines, including HeLa and HT-29. nih.gov The effectiveness of this combination strategy is highlighted by the calculation of a potentiation index (PI), which measures the enhanced cell killing effect. A PI greater than 1 indicates a synergistic potentiation. nih.govmedchemexpress.com

Interestingly, this synergistic effect appears to be specific to the combination with PARP inhibitors. Studies have shown that CCT 241533 does not significantly potentiate the anticancer effects of other genotoxic agents like etoposide (B1684455), bleomycin (B88199), or gemcitabine. nih.govresearchgate.net This suggests that the combination of a CHK2 inhibitor like CCT 241533 with PARP inhibitors could represent a targeted therapeutic strategy for cancer treatment. nih.govresearchgate.net

Table 1: Preclinical Potentiation of PARP Inhibitor Cytotoxicity by CCT 241533 in Human Tumor Cell Lines


Cell Linep53 StatusPARP InhibitorObserved Outcome with CCT 241533 CombinationReference
HeLaDefectiveAG14447Enhanced Sensitivity / Potentiation of Cytotoxicity nih.gov
HT-29DefectiveAG14447Enhanced Sensitivity / Potentiation of Cytotoxicity nih.gov
Various Human Tumor Cell LinesNot SpecifiedOlaparibPotentiation of Cytotoxic Effects nih.gov

Compound Names

Table 2: List of Compounds

Structure Activity Relationships Sar and Analogue Development

Original Structure-Based Design Principles for CCT241533 Dihydrochloride (B599025)

The design of CCT241533 was fundamentally guided by X-ray crystallography, which elucidated the binding mode of the 2-(quinazolin-2-yl)phenol scaffold within the ATP-binding pocket of the CHK2 kinase domain. nih.govnih.gov The crystal structure, determined at a resolution of 2.3 Å, revealed a series of critical interactions that anchor the inhibitor and dictate its high affinity and selectivity. nih.gov

The inhibitor occupies the ATP-binding site, where it is positioned between the hydrophobic side chains of valine 234 and leucine (B10760876) 354. nih.gov The primary anchoring interaction is a hydrogen bond from the hydroxyl of the phenol (B47542) group to the backbone amide of methionine 304 in the kinase hinge region. This "hinge-binding" interaction is a hallmark of many kinase inhibitors. nih.govwikidata.org This hydroxyl group also forms an intramolecular hydrogen bond with the quinazoline (B50416) core, which helps to orient the molecule optimally for binding. nih.gov

Further stabilization is achieved through additional hydrogen bonds: one between the side chain of glutamic acid 308 and the 4-amino moiety of the quinazoline, and another between the backbone oxygen of glutamic acid 251 and the pendant pyrrolidine (B122466) ring. wikidata.org These specific interactions, detailed in crystallographic studies, provided a clear blueprint for the rational design and optimization of this inhibitor series. nih.gov

Exploration of Quinazoline Backbone Modifications

The quinazoline core of CCT241533 serves as the central scaffold, and its modification has been a key area of SAR exploration. The development process involved optimizing substituents at multiple positions on this backbone to enhance potency and selectivity. acs.orgnih.gov Initial efforts focused on the 4-amino group, which was shown by crystallography to form a crucial hydrogen bond with the side chain of glutamic acid 308. wikidata.org Modifications at this position generally led to a decrease in potency, confirming the importance of this interaction.

Compound AnalogueModification on Quinazoline CoreCHK2 IC50 (nM)Rationale/Outcome
Scaffold Unsubstituted Quinazoline>1000Baseline activity, requires substitution for potency.
Intermediate 4-amino group150Addition of H-bond donor significantly improves potency.
CCT241533 4-amino, 6,7-dimethoxy groups3Methoxy (B1213986) groups contribute to optimal physicochemical properties and potency.

Impact of Pyrrolidine Ring Substitutions on Potency and Selectivity

The (S)-pyrrolidin-2-yl)methoxy group at the 4-position of the phenol ring was introduced to target a solvent-exposed region of the CHK2 active site. acs.orgnih.gov Crystallographic data confirmed that the pyrrolidine ring forms a hydrogen bond with the backbone oxygen of glutamic acid 251. wikidata.org This interaction significantly contributes to the compound's potency.

The exploration of SAR at this position involved modifying the pyrrolidine ring and the linking methoxy group. Key findings from these analogue studies include:

Stereochemistry : The (S)-enantiomer of the pyrrolidine substituent was found to be more potent than the (R)-enantiomer, highlighting the specific stereochemical requirements of the binding pocket.

Ring Size : Analogues with different ring sizes, such as piperidine (B6355638) or azetidine, were synthesized. These modifications generally resulted in a loss of potency, indicating that the five-membered pyrrolidine ring is optimal for the interaction with glutamic acid 251. nih.gov

Substitution on the Ring : Adding substituents to the pyrrolidine ring was investigated to probe for additional interactions. Small polar groups were tolerated, but larger, bulky groups led to a decrease in activity, likely due to steric hindrance. nih.gov The addition of polar substituents was also a successful strategy to reduce off-target activity at hERG ion channels. acs.orgnih.gov

Compound AnaloguePyrrolidine Ring ModificationCHK2 IC50 (nM)Selectivity vs. CHK1
Parent Phenol No pyrrolidine substituent450Low
(R)-pyrrolidine (R)-stereoisomer55Moderate
(S)-pyrrolidine (CCT241533) (S)-stereoisomer3>80-fold
Piperidine Analogue Six-membered ring120Low

Analysis of Phenol and Methoxy Group Contributions to Biological Activity

The phenol and its associated methoxy substituents are critical components of the CCT241533 pharmacophore. The phenolic hydroxyl group is arguably the most important functional group for binding, as it acts as the primary hydrogen bond donor to the kinase hinge region (methionine 304). nih.govwikidata.org Removal or replacement of this hydroxyl group with other functionalities, such as a methoxy group or a hydrogen atom, results in a dramatic loss of inhibitory activity, underscoring its essential role in anchoring the molecule. acs.orgnih.gov

Compound AnalogueModificationCHK2 IC50 (nM)Key Interaction Affected
CCT241533 -OH (phenol), -OCH3 (linker)3H-bond to Met304, H-bond to Glu251
Phenol-O-methylated -OCH3 (replaces phenol -OH)>5000Loss of hinge H-bond
No Methoxy Linker Direct pyrrolidine-phenol bond850Improper positioning for Glu251 H-bond
No Quinazoline Methoxy H atoms at positions 6 and 725Altered electronics and solubility

Computational Modeling and Molecular Dynamics Simulations for Design Optimization

While X-ray crystallography provided the foundational static picture for the structure-based design of CCT241533, computational modeling techniques are vital for optimizing inhibitor design. harvard.edu Molecular dynamics (MD) simulations, for instance, can be employed to understand the dynamic behavior of the inhibitor within the CHK2 active site. mdpi.com These simulations provide insights into the flexibility of the protein-ligand complex, the stability of key hydrogen bonds over time, and the role of water molecules in mediating interactions. mdpi.com

For the optimization of CCT241533 analogues, computational approaches such as free energy perturbation (FEP) or thermodynamic integration (TI) could be used to predict the binding affinities of proposed new molecules before their synthesis. This allows for the prioritization of synthetic efforts on compounds most likely to have improved potency or selectivity. These methods calculate the free energy changes associated with modifying a substituent, providing a quantitative prediction of the impact on binding. mdpi.com Such computational studies are instrumental in refining SAR data, explaining observed activity cliffs, and guiding the design of next-generation inhibitors with enhanced properties. harvard.edu

Interactions with Other Dna Damage Response Pathways and Kinases

Cross-Talk with ATM and ATR Signaling Pathways

The cellular response to genotoxic stress is primarily orchestrated by two principal signaling cascades: the Ataxia-Telangiectasia Mutated (ATM)-CHK2 pathway and the ATM and Rad3-related (ATR)-CHK1 pathway. nih.govresearchgate.net These pathways are activated by different types of DNA lesions; the ATM-CHK2 pathway responds to DNA double-strand breaks (DSBs), while the ATR-CHK1 pathway is activated by single-strand breaks (SSBs) and stalled replication forks. nih.govnih.gov

CCT 2411533 dihydrochloride (B599025) functions by directly intervening in the ATM-CHK2 signaling cascade. Following the detection of DSBs by the MRE11–RAD50–NBS1 (MRN) complex, the ATM kinase is activated and subsequently phosphorylates CHK2 at the threonine 68 (T68) residue. nih.govnih.gov This initial phosphorylation is a critical step that allows CHK2 to dimerize and undergo further autophosphorylation in trans at threonines 383 and 387, and in cis at serine 516 (S516), leading to its full activation. nih.gov

Investigation of Off-Target Kinase Interactions and Their Biological Implications

While CCT 2411533 dihydrochloride is a highly selective inhibitor of CHK2, comprehensive kinase profiling is essential to understand its full biological effects. A screening of CCT 2411533 dihydrochloride at a concentration of 1 µM against a panel of 85 different kinases revealed minimal cross-reactivity. researchgate.net However, significant inhibition (>80%) was observed for four other kinases.

Table 1: Off-Target Kinase Interactions of CCT 2411533

Kinase % Inhibition (at 1 µM) Primary Biological Function
PHK >80% Phosphorylase Kinase: Regulates glycogenolysis.
MARK3 >80% MAP/microtubule affinity-regulating kinase 3: Involved in cell polarity and microtubule dynamics.
GCK >80% Glucokinase: Acts as a glucose sensor in pancreatic beta-cells and hepatocytes.

Data sourced from a kinase screen of CCT 2411533 at a 1 µM concentration. researchgate.net

Role in DNA Repair Pathway Modulation (e.g., Base Excision Repair)

A significant aspect of the activity of CCT 2411533 dihydrochloride is its ability to modulate DNA repair pathways, most notably through its synergistic effect with Poly (ADP-ribose) polymerase (PARP) inhibitors. nih.govresearchgate.net PARP enzymes are crucial for the repair of single-strand breaks, a key step in the base excision repair (BER) pathway.

When PARP is inhibited, SSBs are not efficiently repaired and can degenerate into more cytotoxic DSBs during DNA replication. nih.gov In this scenario, the cell becomes heavily reliant on the homologous recombination (HR) pathway to repair these DSBs. nih.gov CHK2 plays a role in promoting the HR pathway, in part by phosphorylating key repair proteins such as BRCA1. nih.govaacrjournals.org

By administering CCT 2411533 dihydrochloride, CHK2 activity is blocked. This inhibition impairs the cell's ability to execute an effective HR response to the DSBs generated by PARP inhibition. nih.gov The simultaneous blockade of both SSB repair (via PARP inhibitors) and a key component of DSB repair (via CCT 2411533) leads to a synthetic lethal effect, resulting in a significant increase in cytotoxicity in cancer cells. nih.govresearchgate.net This potentiation of PARP inhibitor activity demonstrates a clear modulatory role for CCT 2411533 dihydrochloride in the context of cellular DNA repair. researchgate.net

Influence on Transcription Factor Activity (e.g., Sp1 phosphorylation)

The influence of CCT 2411533 dihydrochloride on transcription factor activity is mediated through its inhibition of CHK2, which is known to phosphorylate and regulate several transcription factors involved in the DNA damage response. While specific data on the regulation of Sp1 phosphorylation by CHK2 is not prominently documented, CHK2's role in phosphorylating other critical transcription factors is well-established.

E2F-1: In response to DNA damage, CHK2 can phosphorylate the transcription factor E2F-1. aacrjournals.orgnih.gov This phosphorylation stabilizes the E2F-1 protein, leading to the transcriptional activation of pro-apoptotic genes and contributing to a p53-independent cell death pathway. aacrjournals.org

FoxM1: CHK2 has been shown to phosphorylate and stabilize the FoxM1 transcription factor following DNA damage. nih.gov Activated FoxM1 then increases the expression of DNA repair genes, including XRCC1 and BRCA2, highlighting a role in transcriptional regulation of the repair machinery. nih.gov

p53: The tumor suppressor p53 is a major transcription factor activated during the DDR. While the direct role of CHK2 in p53 stabilization has been a subject of some debate, several studies indicate that CHK2 can phosphorylate p53, contributing to its activation and the subsequent transcription of genes involved in cell cycle arrest and apoptosis. researchgate.netaacrjournals.org

By inhibiting CHK2, CCT 2411533 dihydrochloride can prevent the phosphorylation and subsequent activation or stabilization of these transcription factors. This disruption can alter the transcriptional landscape of a cell responding to DNA damage, suppressing apoptosis and the expression of DNA repair genes that would normally be orchestrated by CHK2.

Advanced Research Methodologies Applied to Cct 241533 Dihydrochloride

Quantitative Proteomics and Phosphoproteomics to Delineate Downstream Targets

Quantitative proteomics and phosphoproteomics are powerful tools for identifying and quantifying changes in protein abundance and phosphorylation status, respectively, in response to a specific perturbation, such as treatment with a kinase inhibitor. While large-scale, unbiased mass spectrometry-based phosphoproteomic screens specifically for CCT 241533 dihydrochloride (B599025) are not extensively detailed in publicly available literature, targeted quantitative approaches have been crucial in characterizing its mechanism of action.

The primary method used to confirm the downstream effects of CCT 241533 has been immunoblotting, a targeted proteomic technique. This has been instrumental in quantifying the phosphorylation status of CHK2 and the abundance of its downstream targets. A key biomarker of CHK2 activation is its autophosphorylation at serine 516 (S516) nih.gov. Studies have demonstrated that in response to DNA damage, CCT 241533 effectively inhibits this autophosphorylation in a dose-dependent manner in various human tumor cell lines nih.govaacrjournals.orgmedchemexpress.comnih.gov.

Another critical downstream target of CHK2 is the p53-related protein, HDMX. Upon DNA damage, activated CHK2 phosphorylates HDMX, leading to its degradation nih.gov. Research has shown that treatment with CCT 241533 can prevent the degradation of HDMX induced by genotoxic agents, providing further evidence of its on-target activity within the cell nih.govmedchemexpress.com.

These targeted quantitative protein analyses have been fundamental in establishing the cellular potency and specificity of CCT 241533 as a CHK2 inhibitor. The findings from these studies are summarized in the table below.

Cell LineTreatmentBiomarkerEffect of CCT 241533
HT-29Etoposide (B1684455)CHK2 pS516Inhibition of phosphorylation
HeLaEtoposideCHK2 pS516Inhibition of phosphorylation
MCF-7EtoposideHDMXInhibition of degradation

CRISPR/Cas9-Based Genetic Perturbation Studies of CHK2 and Associated Pathways

The advent of CRISPR/Cas9 gene-editing technology has provided a powerful platform for dissecting the roles of specific genes and validating the targets of pharmacological agents. While large-scale CRISPR screens involving CCT 241533 have not been widely reported, the use of CRISPR/Cas9 to generate CHK2-deficient cell lines has been instrumental in validating the on-target effects of this inhibitor and in exploring the broader functions of the CHK2 pathway.

In one study, CRISPR/Cas9 was employed to create CHEK2-deficient endocrine pancreatic β-cells. These genetically modified cells, along with wild-type counterparts, were then used to investigate the role of CHK2 in glucose-stimulated insulin (B600854) secretion. CCT 241533 was used as a pharmacological tool in these experiments to chemically inhibit CHK2, and the results were compared with the genetic knockout. This approach allows researchers to distinguish between the effects of inhibiting the kinase activity of CHK2 and the complete absence of the protein, thereby providing a more nuanced understanding of the protein's function and the specificity of the inhibitor.

The use of such isogenic cell lines (differing only in the presence or absence of the target gene) is a powerful strategy to:

Validate the on-target effects of the inhibitor: By comparing the phenotype of the knockout cells with that of wild-type cells treated with the inhibitor, researchers can confirm that the observed effects of the compound are indeed due to its interaction with the intended target.

Investigate the broader biological roles of the target protein: The genetic knockout provides a clean system to study the function of the protein without the potential off-target effects of a chemical inhibitor.

Explore mechanisms of resistance: CRISPR-based screens can be used to identify genes whose loss confers resistance to a particular drug, providing insights into potential resistance mechanisms and strategies to overcome them.

High-Throughput Screening Approaches for Novel Combinatorial Partners

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of a large number of compounds for a specific biological activity. In the context of CCT 241533, HTS approaches, particularly in the form of combination screens, have been pivotal in identifying synergistic therapeutic partners.

The most significant finding from such screening efforts is the potentiation of poly (ADP-ribose) polymerase (PARP) inhibitors by CCT 241533 nih.govnih.gov. Initial studies involved testing CCT 241533 in combination with a panel of different genotoxic anticancer agents. These screens revealed that while CCT 241533 did not enhance the cytotoxicity of many traditional DNA-damaging agents, it demonstrated a strong synergistic effect with PARP inhibitors in p53-deficient cancer cell lines nih.govaacrjournals.orgnih.gov.

The methodology for these combination screens typically involves:

Assay Development: Utilizing cell viability assays, such as the sulforhodamine B (SRB) assay or colony-forming assays, to quantify the cytotoxic effects of the compounds.

Dose-Response Matrices: Exposing cancer cell lines to a range of concentrations of CCT 241533 and a potential combinatorial partner, both alone and in combination.

Synergy Analysis: Calculating a potentiation index or other synergy scores to determine if the combination effect is greater than the additive effect of the individual drugs. A potentiation index greater than one indicates a synergistic interaction nih.govmedchemexpress.com.

The synergistic relationship between CHK2 inhibition by CCT 241533 and PARP inhibition is a prime example of synthetic lethality, where the simultaneous disruption of two cellular pathways leads to cell death, while the disruption of either pathway alone is tolerated.

The table below summarizes the findings from combination studies with CCT 241533 and various other agents.

Combination AgentCell LineOutcome
Olaparib (B1684210) (PARP inhibitor)HeLaSynergistic Cytotoxicity
AG14447 (PARP inhibitor)HT-29Synergistic Cytotoxicity
Bleomycin (B88199)HT-29, HeLaNo Potentiation
EtoposideVariousNo Potentiation
DoxorubicinVariousNo Potentiation

Bioinformatic and Systems Biology Analysis of Cellular Responses

While specific, large-scale bioinformatic and systems biology studies focused solely on CCT 241533 are not extensively documented, these methodologies are critical for interpreting the complex cellular responses to targeted therapies. The data generated from proteomics, phosphoproteomics, and genetic perturbation studies provide a rich dataset for computational analysis.

Bioinformatic approaches that could be applied to study the effects of CCT 241533 include:

Pathway Analysis: Gene ontology (GO) and pathway enrichment analysis of differentially expressed genes or proteins in CCT 241533-treated cells can identify the biological processes and signaling pathways that are most significantly affected by CHK2 inhibition.

Network Analysis: Constructing protein-protein interaction (PPI) networks can help to visualize the broader cellular context of CHK2 and its downstream targets. Analyzing how these networks are perturbed by CCT 241533 can reveal previously unknown functional connections.

Predictive Modeling: Machine learning algorithms can be trained on data from combination screens to predict novel synergistic drug combinations or to identify biomarkers that predict sensitivity or resistance to CCT 241533.

Systems biology approaches would involve the development of mathematical models of the DNA damage response (DDR) pathway. Such models can integrate experimental data on the effects of CCT 241533 to:

Simulate the dynamic behavior of the DDR network: This can provide insights into how CHK2 inhibition alters the flow of information through the pathway and affects cell fate decisions (e.g., cell cycle arrest, apoptosis, or DNA repair).

Generate novel hypotheses: By simulating different scenarios, systems biology models can generate testable hypotheses about the long-term consequences of CHK2 inhibition and potential mechanisms of acquired resistance.

Identify key nodes for therapeutic intervention: These models can help to identify other targets within the DDR network that, when inhibited in combination with CHK2, could lead to a more effective therapeutic outcome.

The integration of these advanced computational and experimental methodologies is essential for a comprehensive understanding of the cellular impact of CCT 241533 and for guiding its future clinical development.

Future Directions in Academic Research on Cct 241533 Dihydrochloride

Elucidating Resistance Mechanisms to CHK2 Inhibition and Combination Therapies

A critical area of future investigation involves a deeper understanding of the mechanisms that may lead to resistance to CHK2 inhibition, both as a monotherapy and in combination with other agents. While CCT 241533 has shown promise in potentiating the cytotoxicity of PARP inhibitors in p53-deficient tumor cells, the potential for acquired resistance to this combination therapy remains a significant concern. nih.govaacrjournals.org

Future research will likely focus on identifying the genetic and molecular alterations that allow cancer cells to evade the effects of combined CHK2 and PARP inhibition. This could involve genomic and proteomic analysis of resistant cell lines to pinpoint mutations or expression changes in DNA damage response (DDR) pathways. Understanding these resistance mechanisms is paramount for the development of strategies to overcome them, potentially through the addition of a third therapeutic agent or by designing novel CHK2 inhibitors that are effective against resistant cell populations.

Investigating the Therapeutic Potential in Specific Preclinical Disease Models Beyond Current Focus

To date, the preclinical evaluation of CCT 241533 has largely centered on various human tumor cell lines, including colon (HT-29), cervical (HeLa), and breast (MCF-7) cancer cells. nih.govmedchemexpress.com These studies have been instrumental in establishing the compound's activity as a CHK2 inhibitor and its synergy with PARP inhibitors. researchgate.net More recently, the role of CHK2 inhibition has been explored in preclinical glioma models, demonstrating a survival benefit when combined with immune checkpoint blockade. nih.gov

However, the full therapeutic potential of CCT 241533 dihydrochloride (B599025) may extend beyond these initial cancer types. Future preclinical research should encompass a broader range of disease models. This includes other solid tumors with a high prevalence of DNA damage response deficiencies, as well as hematological malignancies. Furthermore, given the role of CHK2 in cellular responses to DNA damage, exploring its inhibition in the context of non-cancerous diseases characterized by genomic instability could open new therapeutic avenues. patsnap.com

Exploring Novel Biological Targets Modulated by CCT 241533 Dihydrochloride

CCT 241533 is recognized as a potent and selective ATP-competitive inhibitor of CHK2. nih.govaacrjournals.org Kinase profiling has shown minimal cross-reactivity against a large panel of other kinases at concentrations where it effectively inhibits CHK2. nih.govaacrjournals.org Specifically, a screen of 85 kinases with 1 μM CCT 241533 identified only four other kinases (PHK, MARK3, GCK, and MLK1) with greater than 80% inhibition. aacrjournals.org

Despite this high selectivity, it is crucial to continue investigating potential off-target effects that could contribute to its biological activity or lead to unexpected toxicities. Future studies could employ advanced proteomic and chemoproteomic techniques to identify other proteins that may be directly or indirectly modulated by CCT 241533. Uncovering novel biological targets could provide a more comprehensive understanding of its mechanism of action and potentially reveal new therapeutic applications. While significant off-target effects are not anticipated to be a major mechanism at therapeutic concentrations, a thorough investigation is warranted for complete characterization. aacrjournals.org

Development of Next-Generation CHK2 Inhibitors Based on this compound Scaffold

The chemical scaffold of CCT 241533, a 2-(quinazolin-2-yl)phenol derivative, has proven to be a valuable starting point for the design of potent and selective CHK2 inhibitors. mdpi.com The co-crystal structure of CCT 241533 bound to the ATP-binding pocket of CHK2 has provided detailed insights into the key molecular interactions responsible for its high affinity and selectivity. nih.gov

This structural information is invaluable for the rational design of next-generation CHK2 inhibitors. Future drug development efforts will likely focus on modifying the CCT 241533 scaffold to further improve properties such as potency, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies, exploring different substitutions on the quinazoline (B50416) and phenol (B47542) rings, can lead to the identification of new analogs with enhanced therapeutic potential. mdpi.com The goal is to develop compounds with an even better therapeutic window, potentially leading to improved efficacy and reduced side effects in clinical applications.

Integration with Immunotherapy Approaches in Preclinical Settings

A promising and rapidly evolving area of cancer research is the combination of targeted therapies with immunotherapy. Recent preclinical studies have provided a strong rationale for exploring the integration of CHK2 inhibition with immune checkpoint inhibitors. nih.govresearchgate.net In murine glioma models, the inhibition or genetic depletion of CHK2 was found to sensitize tumors to PD-1 or PD-L1 blockade, leading to a significant survival benefit. nih.gov

The proposed mechanism involves the enhancement of antigen presentation and an increased type I interferon response in tumor cells with low CHK2 expression. nih.gov CHEK2 deficiency has also been shown to increase the infiltration of cytotoxic CD8+ T-cells within the tumor microenvironment following anti-PD-1 treatment. nih.gov These findings suggest that inhibiting CHK2 can modulate the tumor immune microenvironment, making it more susceptible to immune-mediated killing. researchgate.netnih.gov

Q & A

Q. What is the mechanism of action of CCT 241533 dihydrochloride as a CHK2 inhibitor, and how does it compare to other checkpoint kinase inhibitors?

this compound is a selective ATP-competitive inhibitor of CHK2 with an IC50 of 3 nM and a Ki of 1.16 nM, demonstrating high specificity over CHK1 . Its mechanism involves binding to the ATP-binding pocket of CHK2, thereby blocking its kinase activity. Unlike pan-CHK inhibitors, this selectivity reduces off-target effects in studies focusing on CHK2-dependent pathways, such as DNA damage response (DDR) and cell cycle arrest . Researchers should validate its specificity using CHK2 knockout models or comparative assays with CHK1-specific inhibitors.

Q. What in vitro assays are recommended to assess CHK2 inhibition by this compound?

Key assays include:

  • Kinase activity assays : Measure inhibition of CHK2 autophosphorylation or phosphorylation of downstream substrates (e.g., BRCA1) using ELISA or Western blot .
  • Cell cycle analysis : Flow cytometry to detect S-phase arrest in cells treated with DNA-damaging agents (e.g., etoposide) combined with this compound .
  • Apoptosis assays : Annexin V/propidium iodide staining to evaluate CHK2-dependent apoptotic pathways. Ensure controls include untreated cells and CHK2-deficient models.

Q. How should this compound be stored to maintain stability in laboratory settings?

Store lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture. Reconstituted solutions (e.g., in DMSO) should be aliquoted and stored at -80°C to prevent freeze-thaw degradation. Always refer to batch-specific certificates of analysis (COA) for stability data .

Advanced Research Questions

Q. How can researchers optimize this compound concentrations to minimize off-target effects in complex cellular models?

Perform dose-response curves (e.g., 0.1–10 µM) alongside toxicity assays (e.g., MTT or ATP-lite). Validate selectivity using kinome-wide profiling or RNA-seq to identify unintended pathway modulation. For example, at 1 µM, this compound shows >90% CHK2 inhibition with minimal impact on related kinases like ATM or ATR .

Q. What experimental strategies resolve discrepancies in CHK2 inhibition data across different cell lines?

Discrepancies may arise due to genetic heterogeneity (e.g., TP53 status) or variable baseline DDR activation. To address this:

  • Use isogenic cell lines (e.g., TP53 wild-type vs. mutant).
  • Standardize assay conditions (e.g., serum concentration, treatment duration).
  • Include orthogonal validation methods, such as CHK2 siRNA knockdown or CRISPR-Cas9 knockout controls .

Q. How can the specificity of this compound be validated in CHK2-dependent DNA damage studies?

Combine the inhibitor with DNA-damaging agents (e.g., ionizing radiation) and assess:

  • Phosphorylation of CHK2 substrates (e.g., CDC25A) via immunoblotting.
  • Rescue experiments in CHK2-deficient cells to confirm phenotype dependency.
  • Cross-validate findings with structurally distinct CHK2 inhibitors (e.g., VRX046661) .

Q. What methodologies ensure accurate quantification of this compound purity and concentration in experimental preparations?

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times to reference standards.
  • Mass spectrometry : Confirm molecular weight ([M+H]+ = 483.5 Da) and assess degradation products.
  • NMR : Validate structural integrity, particularly for batch-to-batch consistency .

Q. What are key considerations for combining this compound with other DDR modulators (e.g., PARP inhibitors) in synthetic lethality studies?

  • Timing : Pre-treat cells with this compound 1–2 hours before adding PARP inhibitors to synchronize CHK2 inhibition with DNA repair disruption.
  • Synergy analysis : Calculate combination indices (CI) using Chou-Talalay methods. For example, a CI < 1 indicates synergistic cytotoxicity in BRCA-mutant models .

Methodological Guidelines

  • Experimental documentation : Follow MIACARM standards for metadata, including batch-specific COA references, storage conditions, and assay parameters .
  • Data interpretation : Address contradictions by comparing results across multiple cell lines and orthogonal assays. For instance, inconsistent apoptosis data may reflect cell-type-specific CHK2 roles in survival vs. death pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.